

Spectroscopic Profile of 7-Bromo-1-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-1-heptanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromo-1-heptanol**, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **7-Bromo-1-heptanol** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.64	t	2H	H-1
3.40	t	2H	H-7
1.85	p	2H	H-6
1.57	p	2H	H-2
1.42-1.30	m	6H	H-3, H-4, H-5
1.27	s	1H	-OH

Solvent: CDCl_3 , Reference: TMS (0 ppm)

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
62.9	C-1
33.9	C-7
32.7	C-2
32.6	C-5
28.6	C-4
28.0	C-3
25.6	C-6

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Strong, Broad	O-H stretch
2930	Strong	C-H stretch (aliphatic)
2857	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend
1058	Strong	C-O stretch
647	Medium	C-Br stretch

Sample: Neat liquid

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
196	< 5	[M+2] ⁺ (⁷⁹ Br)
194	< 5	[M] ⁺ (⁸¹ Br)
115	100	[M - Br] ⁺
97	80	[M - Br - H ₂ O] ⁺
69	60	C ₅ H ₉ ⁺
55	95	C ₄ H ₇ ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **7-Bromo-1-heptanol** to elucidate its molecular structure.

Methodology:

- **Sample Preparation:** A sample of **7-Bromo-1-heptanol** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- **^1H NMR Acquisition:** The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative integration.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **7-Bromo-1-heptanol** by their characteristic vibrational frequencies.

Methodology:

- **Sample Preparation:** A "neat" sample is prepared by placing a drop of liquid **7-Bromo-1-heptanol** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory is used.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).
- **Sample Spectrum:** The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact. The infrared spectrum of the sample is then recorded.
- **Data Analysis:** The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

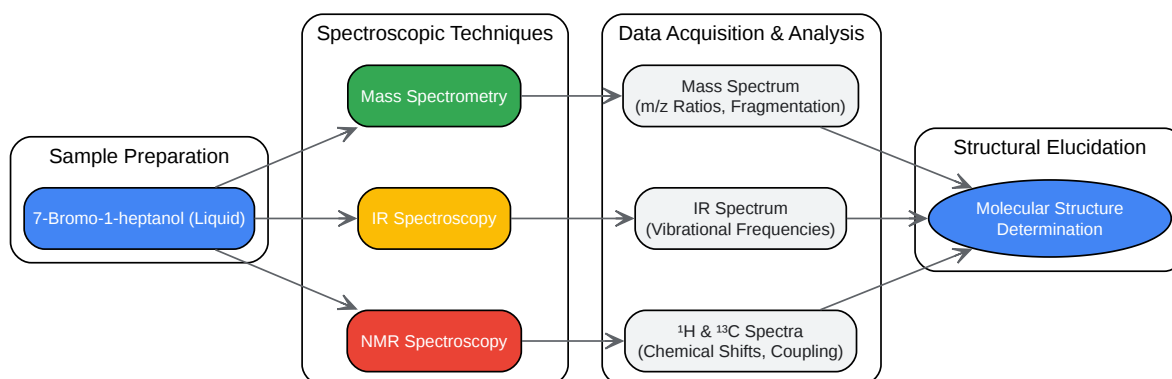
Objective: To determine the molecular weight and fragmentation pattern of **7-Bromo-1-heptanol**.

Methodology:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
- **Data Interpretation:** The mass spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern, which provides structural information about the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **7-Bromo-1-heptanol**.

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